REACTION_CXSMILES
|
[F-:1].C([N+:6]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:11][CH2:12][CH2:13][CH3:14])CCCC)CCC.Cl.[C:20](#N)[CH3:21]>>[CH2:18]1[C:17]2[C:16](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:15]2([CH2:21][CH2:20][F:1])[NH:6][CH:11]1[C:12]1[C:13]2=[CH:14][CH:17]=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The reaction mixture was washed with two portions of CHCl3
|
Type
|
EXTRACTION
|
Details
|
extracted with two portions of CHCl3
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel using 98:2:0.2 CHCl3
|
Type
|
CUSTOM
|
Details
|
CH3OH--NH4OH and crystallized from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |